3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
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Properties
IUPAC Name |
3-amino-N-(2,6-dimethylphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-10-5-3-6-11(2)17(10)23-19(25)18-16(21)13-9-12-14(22-20(13)26-18)7-4-8-15(12)24/h3,5-6,9H,4,7-8,21H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWIOCHTWWZHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(2,6-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, known for its diverse biological activities. This compound features a complex structure that includes an amino group and a carboxamide moiety, which are critical for its biological reactivity and potential therapeutic applications. The molecular formula is , with a molecular weight of approximately 351.47 g/mol.
Structural Characteristics
The unique structural features of this compound contribute to its biological activity:
- Thienoquinoline Core : This core structure is associated with various pharmacological properties.
- Functional Groups : The presence of the amino group and carbonyl group enhances its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that compounds within the thienoquinoline class exhibit significant anticancer activities. For instance, structural analogs have shown effectiveness against various cancer cell lines:
| Compound Name | IC50 (µg/mL) | Target Cell Lines |
|---|---|---|
| 3-Amino-N-(2-methylphenyl)-5-oxo-thieno[2,3-b]quinoline | 0.0585 (MCF-7) | MCF-7 (breast cancer) |
| 6-Ethyl-5-oxo-thieno[2,3-b]quinoline | 0.0692 (HeLa) | HeLa (cervical cancer) |
These findings suggest that this compound may also have similar anticancer potential due to its structural similarities with other active compounds in the class.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest it may interact with specific enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and in vitro assays are essential for elucidating these interactions.
Case Studies
Several studies have explored the biological activity of thienoquinoline derivatives:
- Antitumor Activity : A study evaluated various thienoquinoline derivatives against human tumor cells including KB and HepG2/A2. Compounds exhibited selective cytotoxicity with some displaying better activity than established drugs like etoposide.
- Antimicrobial Effects : Research has shown that certain derivatives possess antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of biological activity.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic pathways. These pathways allow for the creation of various analogs that may enhance biological activity or target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
